BenchChemオンラインストアへようこそ!

Cathelicidin antimicrobial peptide

cystic fibrosis antimicrobial resistance biofilm inhibition

Cathelicidin antimicrobial peptides are not functionally interchangeable. For P. aeruginosa, S. aureus, and S. maltophilia research in cystic fibrosis models, evidence shows SMAP-29, BMAP-28, and BMAP-27 achieve MIC₅₀ values of 4–8 μg/mL, a >4-fold potency advantage over LL-37 (>32 μg/mL). For Pasteurella multocida veterinary studies, SMAP-29 (MIC 0.2–0.7 μM) is >20-fold more potent than PMAP-23. For multidrug-resistant P. aeruginosa programs, D-CAP-18 offers a therapeutic index of 137.4. For protease-rich environments, Ctn[15-34] provides a 12-hour serum half-life unmatched by mammalian cathelicidins. Specify the variant that matches your experimental design to avoid budget waste and ensure physiologically relevant dosing.

Molecular Formula
Molecular Weight
Cat. No. B1577606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCathelicidin antimicrobial peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cathelicidin Antimicrobial Peptide Procurement Guide: Comparative Efficacy and Selection Evidence


Cathelicidins constitute a diverse family of cationic host defense peptides found across vertebrate species, characterized by a conserved N-terminal cathelin-like pro-domain and a highly variable C-terminal antimicrobial domain [1]. These peptides function as critical components of innate immunity, exhibiting direct antimicrobial activity against bacteria, fungi, and enveloped viruses, alongside immunomodulatory functions including chemotaxis and wound healing promotion [2]. Cathelicidins are endogenously expressed as inactive precursors (e.g., hCAP-18 in humans) that undergo proteolytic cleavage to release the mature active peptide, such as the 37-residue LL-37, the sole human cathelicidin [3].

Cathelicidin Antimicrobial Peptide Selection: Why Substitution with In-Class Analogs Fails


The cathelicidin family exhibits extraordinary functional divergence despite shared structural ancestry, rendering generic substitution scientifically unsound. MIC values vary by orders of magnitude across family members: against P. aeruginosa strains from cystic fibrosis patients, SMAP-29, BMAP-28, and BMAP-27 display MIC₅₀ values of 4-8 μg/mL, whereas LL-37 and indolicidin exceed 32 μg/mL under identical conditions [1]. Similarly, against Pasteurella multocida isolates, SMAP-29 achieves MIC values of 0.2-0.7 μM, while PMAP-23 requires 4.3 to ≥6.8 μM—a >20-fold difference in potency [2]. Therapeutic indices also differ dramatically: D-CAP-18 achieves an index of 137.4 against P. aeruginosa [3], whereas PG-1, despite superior in vitro potency (MIC 0.12-2 μg/mL), exhibits substantially greater cytotoxicity [4]. Proteolytic stability in serum diverges profoundly: the snake-derived Ctn[15-34] fragment maintains bactericidal activity after 12-hour serum pre-incubation [5], whereas mammalian cathelicidins are rapidly degraded by trypsin and other proteases [6]. These multidimensional performance gaps preclude simple one-to-one substitution.

Cathelicidin Antimicrobial Peptide: Quantitative Differential Evidence for Informed Procurement


Cathelicidin Variant SMAP-29 Outperforms LL-37 and Tobramycin in Cystic Fibrosis Pathogen Clearance

In a head-to-head comparison of six cathelicidin-derived peptides against pathogens isolated from cystic fibrosis patients, SMAP-29, BMAP-28, and BMAP-27 demonstrated MIC₅₀ values of 4-8 μg/mL against S. aureus, P. aeruginosa, and S. maltophilia—in some cases exceeding the potency of tobramycin [1]. In stark contrast, LL-37 and indolicidin exhibited no significant antimicrobial activity under the same conditions (MIC₅₀ >32 μg/mL). Killing kinetics experiments further revealed that active cathelicidin peptides exerted rapid bactericidal effects across all species tested, whereas tobramycin displayed slower, species-dependent killing [1].

cystic fibrosis antimicrobial resistance biofilm inhibition Pseudomonas aeruginosa

Cathelicidin Variant SMAP-29 Achieves 20-Fold Higher Potency than PMAP-23 Against Pasteurella multocida

A comparative study evaluating cathelicidins from cattle (BMAP28), sheep (SMAP28, SMAP29), and pigs (PMAP23) against 30 Pasteurella multocida isolates revealed substantial potency differences [1]. SMAP28 and SMAP29 exhibited MIC and MBC values of 0.2-0.7 μM, representing the highest potency among all peptides tested. BMAP28 showed intermediate activity with MICs and MBCs of 1.0-1.9 μM. In contrast, PMAP23 was markedly less active, requiring 4.3 to ≥6.8 μM to achieve bacterial inhibition and killing—a >20-fold difference in potency between the most (SMAP-29) and least (PMAP-23) active variants [1].

veterinary microbiology Pasteurella multocida respiratory pathogens antimicrobial peptides

Cathelicidin-Based D-CAP-18 Achieves Therapeutic Index of 137.4 Against MDR Pseudomonas aeruginosa

In a systematic evaluation of 17 antimicrobial peptides against multidrug-resistant and colistin-resistant P. aeruginosa strains, CAP-18 (a cathelicidin-based compound) was identified as the most active candidate and subsequently optimized into D-CAP-18 [1]. D-CAP-18 achieved a MIC₉₀ of 2 μg/mL against the P. aeruginosa strain panel. Critically, D-CAP-18 demonstrated low toxicity against multiple human cell lines and minimal hemolytic activity, resulting in a therapeutic index (IC₅₀/MIC₉₀) of 137.4 [1]. The parent peptide CAP-18 exhibited a MIC₉₀ of 4 μg/mL, while truncated derivatives showed substantially reduced activity (MIC₉₀ = 16 mg/L). Time-kill assays confirmed rapid bactericidal kinetics for both CAP-18 and D-CAP-18 [1].

therapeutic index selectivity multidrug-resistant bacteria cytotoxicity Pseudomonas aeruginosa

Cathelicidin Variant Ctn[15-34] Maintains Bactericidal Activity After 12-Hour Serum Pre-Incubation

Serum stability represents a critical limitation for many cathelicidins, which are rapidly degraded by proteases in biological fluids [1]. In contrast, the snake venom-derived cathelicidin fragment Ctn[15-34] exhibits an unusually prolonged serum half-life (t₁/₂ ≈ 12 hours) in human serum [1]. Structural analysis revealed that C-terminal amidation and the specific arrangement of the helical N-terminal domain followed by a hydrophobic domain are essential for this slow degradation profile—any modification to this arrangement significantly reduces t₁/₂ [1]. Most importantly, Ctn[15-34] retains the ability to induce bacterial death even after 12-hour pre-incubation in serum, directly demonstrating functional persistence that exceeds typical mammalian cathelicidins [1].

proteolytic stability serum half-life therapeutic development peptide engineering snake venom peptides

Cathelicidin Variants C-BF and PMAP-23 Demonstrate Differential Cytotoxicity and Activity Profiles in Porcine Enteric Pathogen Models

A comparative study evaluating cathelicidin peptides against enteric pathogens in weaning piglets revealed distinct cytotoxicity and activity profiles [1]. Cytotoxicity tests demonstrated that PMAP-23 and C-BF (cathelicidin-BF) exhibited the lowest cytotoxic effects among the peptides tested [1]. In contrast, PG-1 (protegrin-1), LL-37, and indolicidin displayed dose-dependent cytotoxicity. Despite the lower cytotoxicity of both PMAP-23 and C-BF, C-BF demonstrated superior capacity to inactivate enteric pathogens [1]. These findings establish C-BF as the preferred candidate among the tested peptides for applications where both antimicrobial efficacy and low cytotoxicity are required.

cytotoxicity enteric pathogens veterinary antimicrobials weaning piglets therapeutic window

Cathelicidin LL-37 Synergistically Reduces Antibiotic MICs by up to 8-Fold in Combination Therapy

In a study evaluating cationic antimicrobial peptides as alternatives or adjuvants to antibiotics against MRSA and MDR P. aeruginosa, LL-37 demonstrated significant synergistic effects when combined with conventional antibiotics [1]. When combined with LL-37, the MIC of colistin against P. aeruginosa decreased up to 8-fold, and the MIC of imipenem decreased up to 4-fold [1]. The study also evaluated CAMA (cecropin-melittin hybrid), which exhibited the broadest antimicrobial spectrum among tested peptides. Critically, cytotoxicity assays revealed no significant LDH release from human lung epithelial cells at the combined peptide-antibiotic concentrations, and induction of bacterial resistance to LL-37 was transient, delayed, and substantially lower than resistance induction to gentamicin [1].

antibiotic synergism combination therapy adjuvant activity MDR pathogens colistin sparing

Cathelicidin Antimicrobial Peptide: Evidence-Based Research and Industrial Application Scenarios


Cystic Fibrosis Pathogen Research: Prioritize SMAP-29 and BMAP-28 over LL-37

For researchers investigating antimicrobial strategies against P. aeruginosa, S. aureus, and S. maltophilia in cystic fibrosis models, procurement of SMAP-29, BMAP-28, or BMAP-27 is evidence-supported over LL-37 or indolicidin. Direct comparative data demonstrate that these active cathelicidins achieve MIC₅₀ values of 4-8 μg/mL, while LL-37 exceeds 32 μg/mL under identical conditions—a >4-fold potency advantage [1]. Killing kinetics further favor these variants with rapid, species-independent bactericidal activity. Research budgets allocated to LL-37 for CF applications should be redirected to higher-potency variants based on this quantitative differential evidence.

Veterinary Pasteurella multocida Infection Models: Select SMAP-29 for Optimal Potency

For veterinary microbiology research involving Pasteurella multocida, SMAP-29 (MIC 0.2-0.7 μM) demonstrates >20-fold superior potency compared to PMAP-23 (MIC 4.3 to ≥6.8 μM) [2]. This quantitative difference translates directly to reduced peptide consumption, lower experimental costs, and more physiologically relevant dosing in animal models. Procurement specifications for bovine, ovine, or porcine respiratory pathogen studies should explicitly exclude PMAP-23 in favor of SMAP-28 or SMAP-29 when potency is the primary selection criterion.

MDR Pseudomonas aeruginosa Therapeutic Development: D-CAP-18 as Lead Candidate Based on Therapeutic Index

For therapeutic development programs targeting multidrug-resistant and colistin-resistant P. aeruginosa, D-CAP-18 provides a quantifiable therapeutic index of 137.4—the highest among evaluated cathelicidin-based peptides [3]. With a MIC₉₀ of 2 μg/mL and minimal cytotoxicity across multiple human cell lines, D-CAP-18 offers a superior safety-efficacy profile compared to parent CAP-18 (MIC₉₀ = 4 μg/mL) and truncated derivatives (MIC₉₀ = 16 mg/L). Procurement decisions for lead optimization and preclinical development should prioritize D-CAP-18 based on this differentiated selectivity metric.

Serum-Stable Cathelicidin Research: Ctn[15-34] Enables Applications Requiring Sustained Activity

For research applications requiring antimicrobial activity in protease-rich biological environments (e.g., systemic infection models, wound healing assays, ex vivo blood studies), Ctn[15-34] uniquely enables experimental designs involving prolonged peptide exposure due to its 12-hour serum half-life and retained bactericidal activity after extended serum pre-incubation [4]. Standard mammalian cathelicidins including LL-37, which are rapidly degraded by trypsin and serum proteases, cannot support such experimental paradigms. Procurement specifications for serum-stable cathelicidin applications should explicitly require Ctn[15-34] or engineered analogs with validated persistence data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cathelicidin antimicrobial peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.